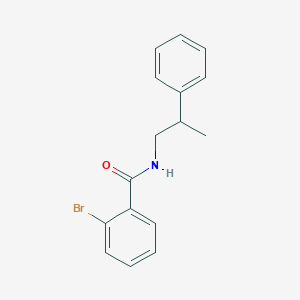methyl]glycinate](/img/structure/B4963003.png)
methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate, also known as MAB-CHMINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the new psychoactive substances (NPS) class, which has been a topic of concern for public health officials due to their potential for abuse and harm. However, MAB-CHMINACA has shown promise in various scientific fields, including medicinal chemistry, pharmacology, and toxicology.
Mecanismo De Acción
Methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. The activation of these receptors by this compound leads to various physiological and biochemical effects, such as the modulation of neurotransmitter release and the inhibition of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, such as the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of the immune response. Additionally, this compound has been shown to induce hypothermia and catalepsy in animal models, which are common effects of cannabinoid receptor agonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate in lab experiments is its high potency and selectivity for the cannabinoid receptors, which allows for precise and reliable results. However, one of the main limitations of this compound is its potential for abuse and harm, which requires strict safety precautions and ethical considerations.
Direcciones Futuras
There are several future directions for the research on methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate, including:
1. Investigating the potential therapeutic applications of this compound in various diseases, such as cancer and neurological disorders.
2. Developing new analogs of this compound with improved pharmacological properties and reduced toxicity.
3. Investigating the potential interactions of this compound with other drugs and substances, such as opioids and alcohol.
4. Studying the long-term effects of this compound on the brain and other organs, as well as its potential for addiction and abuse.
5. Developing new analytical techniques for the detection and quantification of this compound in biological samples, such as urine and blood.
Conclusion:
This compound, or this compound, is a synthetic cannabinoid that has shown promise in various scientific fields, including medicinal chemistry, pharmacology, and toxicology. This compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which leads to various physiological and biochemical effects. While there are potential advantages of using this compound in lab experiments, it is important to consider its potential for abuse and harm. Further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
Methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate is synthesized through a multistep process that involves the reaction of 2-chlorophenylmagnesium bromide with 2-(acetylamino)-5-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with methyl glycinate. The final product is purified through column chromatography and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Methyl N-[[2-(acetylamino)-5-bromophenyl](2-chlorophenyl)methyl]glycinate has been used in various scientific studies to investigate its pharmacological and toxicological properties. One of the main applications of this compound is in the development of new therapeutic agents for the treatment of various diseases, such as cancer and neurological disorders. This compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for further investigation.
Propiedades
IUPAC Name |
methyl 2-[[(2-acetamido-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O3/c1-11(23)22-16-8-7-12(19)9-14(16)18(21-10-17(24)25-2)13-5-3-4-6-15(13)20/h3-9,18,21H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLTWVRVYWADPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2Cl)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)
![7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B4962943.png)
![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4962952.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide](/img/structure/B4962961.png)

![methyl 4-(4-{[(3'-methyl-4-biphenylyl)amino]carbonyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B4962979.png)
![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)


![5-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4962995.png)
![1-[4-(2-isopropoxyphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4963008.png)
![2-ethoxyethyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4963012.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-4-phenyl-2-butanamine](/img/structure/B4963023.png)